molecular formula C13H16F3NO5S B12213311 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid CAS No. 610258-93-0

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid

Cat. No.: B12213311
CAS No.: 610258-93-0
M. Wt: 355.33 g/mol
InChI Key: TYQRSHIVHFQDNS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is a fluorinated organic compound with the molecular formula C14H17F3N2O6S. It is characterized by the presence of trifluoromethyl, methoxyphenyl, and sulfonyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a trifluoromethylated precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid
  • 5,5,5-Trifluoro-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)pentanoic acid

Uniqueness

Compared to similar compounds, 5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

610258-93-0

Molecular Formula

C13H16F3NO5S

Molecular Weight

355.33 g/mol

IUPAC Name

5,5,5-trifluoro-4-[[(4-methoxyphenyl)sulfonylamino]methyl]pentanoic acid

InChI

InChI=1S/C13H16F3NO5S/c1-22-10-3-5-11(6-4-10)23(20,21)17-8-9(13(14,15)16)2-7-12(18)19/h3-6,9,17H,2,7-8H2,1H3,(H,18,19)

InChI Key

TYQRSHIVHFQDNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F

Origin of Product

United States

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